Comprehensive Technical Guide on (2R)-2-Methyl-3-quinolin-2-ylpropanoic Acid: Nomenclature, Properties, and Synthetic Applications
Comprehensive Technical Guide on (2R)-2-Methyl-3-quinolin-2-ylpropanoic Acid: Nomenclature, Properties, and Synthetic Applications
Executive Summary
(2R)-2-Methyl-3-quinolin-2-ylpropanoic acid is a highly specialized chiral building block utilized in advanced medicinal chemistry and drug development. As a quinoline derivative featuring a stereogenic center at the α-position of a propanoic acid backbone, it presents unique steric and electronic properties ideal for designing targeted therapeutics, such as peptidomimetics and specific receptor antagonists. This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, and a self-validating asymmetric synthetic protocol.
Chemical Identity and IUPAC Nomenclature
The precise identification of chiral molecules is critical in pharmaceutical development. The nomenclature of this compound adheres strictly to the IUPAC Blue Book (2013) recommendations for organic chemistry [1].
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Parent Structure: The principal functional group is the carboxylic acid, establishing the parent chain as "propanoic acid".
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Substituents: A methyl group is located at the C2 position, and a quinolin-2-yl moiety is attached at the C3 position.
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Stereochemistry: The chiral center is located at C2. According to Cahn-Ingold-Prelog (CIP) priority rules, the substituent priorities are: -COOH (1) > -CH2-quinolin-2-yl (2) > -CH3 (3) > -H (4). The (2R) designation indicates a clockwise arrangement of the top three priority groups when the lowest priority hydrogen atom is oriented away from the viewer.
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CAS Registry Numbers: The specific enantiopure (2R)-enantiomer is registered under CAS 2248173-17-1 [2], whereas the non-resolved racemic mixture is identified by CAS 1267397-78-3 .
Physicochemical Properties
Understanding the physicochemical profile is essential for downstream processing and formulation. The following table summarizes the quantitative data for the compound.
| Property | Value | Description / Causality |
| Molecular Formula | C13H13NO2 | Standard elemental composition. |
| Molecular Weight | 215.25 g/mol | Optimal for small-molecule drug design (aligns with Lipinski's Rule of 5). |
| CAS Number (2R) | 2248173-17-1 | Unique identifier for the enantiopure compound. |
| CAS Number (Racemate) | 1267397-78-3 | Identifier for the non-resolved mixture. |
| Hydrogen Bond Donors | 1 | Carboxylic acid (-OH). |
| Hydrogen Bond Acceptors | 3 | Carboxylic acid (C=O, -OH) and Quinoline nitrogen. |
| Estimated pKa | ~4.5 (Acid), ~4.9 (Base) | Zwitterionic potential at physiological pH due to the basic quinoline nitrogen and acidic carboxyl group. |
Synthetic Methodologies: Asymmetric Alkylation Protocol
To achieve the high enantiomeric excess (ee > 99%) required for pharmaceutical applications, an Evans chiral auxiliary-mediated asymmetric alkylation is the most robust and predictable method [3].
Causality of Experimental Choices: Relying on a standard racemic synthesis followed by chiral resolution often results in a maximum 50% yield of the desired enantiomer. By employing the (4R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one auxiliary, we dictate the stereochemical outcome. The bulky benzyl group effectively shields the Re-face of the intermediate Z-enolate. Consequently, the electrophile (2-(chloromethyl)quinoline) is forced to approach exclusively from the less hindered Si-face, yielding the (2R)-configuration with exceptional diastereoselectivity.
Step-by-Step Protocol (Self-Validating System):
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Enolization: Dissolve (4R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C. Slowly add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq). Validation: The formation of the Z-enolate is rapid; maintaining strictly -78 °C prevents unwanted side reactions and ensures kinetic control.
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Alkylation: Add 2-(chloromethyl)quinoline (1.1 eq) dropwise to the enolate solution. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C. Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over Na2SO4, and concentrate.
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Purification: Purify the diastereomerically pure intermediate via flash column chromatography (silica gel, hexane/ethyl acetate). Validation: 1H NMR will confirm the presence of a single diastereomer (de > 98%).
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Auxiliary Cleavage: Dissolve the purified intermediate in a THF/H2O (3:1) mixture. Cool to 0 °C. Add 30% H2O2 (4.0 eq) followed by LiOH (2.0 eq). Stir for 1 hour. Causality: The use of H2O2 accelerates the cleavage via the formation of a highly nucleophilic hydroperoxide ion, preventing racemization at the sensitive C2 position.
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Isolation: Quench with Na2SO3 to destroy excess peroxide. Acidify the aqueous layer to pH 3 using 1M HCl. Extract the target (2R)-2-methyl-3-quinolin-2-ylpropanoic acid with dichloromethane. Dry and concentrate.
Mechanistic Pathway & Workflow
Fig 1: Evans asymmetric alkylation workflow for (2R)-2-methyl-3-quinolin-2-ylpropanoic acid.
Analytical Characterization & Quality Control
To establish a self-validating protocol, the final product must undergo rigorous analytical testing to confirm both chemical purity and absolute stereochemistry.
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Chiral HPLC: Utilize a chiral stationary phase (e.g., Daicel Chiralcel OD-H) with a hexane/isopropanol mobile phase. The (2R)-enantiomer must exhibit an enantiomeric excess (ee) of > 99%, validated against a racemic standard (CAS 1267397-78-3).
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy will confirm the structural integrity. The doublet corresponding to the C2-methyl group (~1.2 ppm) and the multiplets of the quinoline aromatic protons (7.4 - 8.2 ppm) must integrate perfectly.
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Specific Rotation: Polarimetry provides a rapid orthogonal check of the bulk optical activity, ensuring batch-to-batch consistency and confirming the absolute configuration.
References
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Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]
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Title: (2R)-2-Methyl-3-quinolin-2-ylpropanoic acid CAS Registry 2248173-17-1 Source: Chemsrc Chemical Database URL: [Link]
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Title: Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives (J. Am. Chem. Soc. 1982) Source: Max Planck Society (MPG.PuRe) / Journal of the American Chemical Society URL: [Link]
